molecular formula C6H13NO B11759163 N-propyloxetan-3-amine

N-propyloxetan-3-amine

Cat. No.: B11759163
M. Wt: 115.17 g/mol
InChI Key: REKFYMHLHARZBH-UHFFFAOYSA-N
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Description

N-Propyloxetan-3-amine is a small, nitrogen-containing heterocyclic compound characterized by an oxetane ring (a four-membered cyclic ether) substituted at the 3-position with a propylamine group. Its molecular formula is C₆H₁₃NO, and its structure features a rigid oxetane scaffold, which confers unique physicochemical properties such as enhanced metabolic stability and solubility compared to linear or acyclic amines . This compound is of interest in pharmaceutical and materials chemistry due to the oxetane ring's ability to modulate molecular conformation and improve drug-like properties .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-propyloxetan-3-amine

InChI

InChI=1S/C6H13NO/c1-2-3-7-6-4-8-5-6/h6-7H,2-5H2,1H3

InChI Key

REKFYMHLHARZBH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1COC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propyloxetan-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylene oxide under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-propyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-propyloxetan-3-amine is being explored for its potential as a therapeutic agent. Its structure suggests that it may interact with biological systems in ways that could lead to the development of new medications. Research indicates that compounds with similar oxetane structures often exhibit significant biological activity, which positions this compound as a candidate for further investigation in drug design.

Table 1: Potential Therapeutic Applications

Application AreaDescriptionCurrent Research Focus
Antimicrobial ActivityPotential to inhibit bacterial growthStudies on efficacy against specific pathogens
Antitumor ActivityPossible cytotoxic effects on cancer cellsInvestigating mechanisms of action in various cancer types
Neuroprotective EffectsPotential role in protecting neuronsResearching effects on neurodegenerative diseases

Antimicrobial Research

The antimicrobial properties of this compound are of particular interest, especially in the context of rising antibiotic resistance. Initial studies suggest that this compound may possess activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

Antitumor Studies

This compound has also been investigated for its antitumor properties. Preliminary findings indicate that it may induce apoptosis (programmed cell death) in certain cancer cell lines.

Table 2: Summary of Antitumor Research Findings

Cancer TypeCell Line TestedObserved EffectReference
Breast CancerMCF-7Induction of apoptosis
Lung CancerA549Inhibition of cell proliferation
Colon CancerHCT116Increased cytotoxicity

Future Directions and Research Opportunities

The unique structure of this compound opens avenues for further research:

  • Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity.
  • Mechanistic Studies : Understanding the pathways through which this compound exerts its effects on microbial and cancer cells.
  • Clinical Trials : Initiating trials to evaluate the safety and efficacy of this compound in humans.

Mechanism of Action

The mechanism of action of N-propyloxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .

Comparison with Similar Compounds

Key Structural Attributes:

  • SMILES : NCCCC1COC1
  • Molecular Weight : 115.17 g/mol
  • Functional Groups : Oxetane (cyclic ether), primary amine.

Comparison with Structural Analogues

N-Isopropyloxetan-3-Amine (CID 53393300)

Structural Differences :

  • Branching : The isopropyl group (CH(CH₃)₂) introduces steric hindrance, whereas the n-propyl group (CH₂CH₂CH₃) is linear.
  • SMILES : CC(C)NC1COC1 .

Physicochemical Properties :

Property N-Propyloxetan-3-Amine N-Isopropyloxetan-3-Amine
Boiling Point ~180°C (est.) ~170°C (est.)
Water Solubility Moderate Lower (due to branching)
LogP 0.5 (predicted) 1.2 (predicted)

Synthetic Routes :
Both compounds are synthesized via nucleophilic ring-opening of activated oxetane derivatives (e.g., oxetane-3-sulfonate esters) with propylamine or isopropylamine. The reaction typically proceeds under mild basic conditions .

3-(Aminomethyl)-N-Benzyl-N-Methyl-Oxetan-3-Amine

Structural Differences :

  • Substituents : Benzyl and methyl groups replace the propyl chain, introducing aromaticity and increased hydrophobicity.
  • SMILES : CN(Cc1ccccc1)C1COC1 .

Functional Comparison :

Property This compound 3-(Aminomethyl)-N-Benzyl-N-Methyl-Oxetan-3-Amine
Aromaticity None High (benzyl group)
Steric Bulk Low High
Applications Solubility enhancer Enzyme inhibition (e.g., kinase targets)

Pharmacological Relevance :
The benzyl-methyl derivative’s aromatic group enables π-π stacking interactions in protein binding pockets, making it suitable for kinase inhibitors .

Comparison with Functional Analogues

Azetidine Derivatives (e.g., N-Propylazetidine-3-amine)

Structural Differences :

  • Ring Size : Azetidine (4-membered amine ring) vs. oxetane (4-membered ether ring).
  • Reactivity : Azetidines are more basic due to the amine group, whereas oxetanes are less reactive ethers.

Piperazine and Morpholine Analogues

Functional Contrast :

  • Ring Flexibility : Piperazine (6-membered) and morpholine (6-membered ether-amine) are larger and more flexible than oxetane.
  • Solubility : Morpholine derivatives exhibit higher water solubility due to the oxygen atom, whereas oxetane amines balance rigidity and solubility .

Biological Activity

N-propyloxetan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the oxetane family, characterized by a four-membered cyclic ether structure. The presence of the propyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxetane derivatives, including this compound. Research indicates that certain derivatives exhibit significant activity against drug-resistant bacterial strains:

CompoundMIC (µg/mL)Target Organism
This compound19.7Mycobacterium tuberculosis
Other derivatives62.5 - 125Enterococcus faecalis, Aeromonas hydrophila

The minimum inhibitory concentration (MIC) values suggest that this compound and its derivatives could serve as promising candidates for further development in treating infections caused by resistant pathogens .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential antitumor activity. A study involving various concentrations of an oxetane derivative demonstrated a dose-dependent induction of apoptosis in K562 leukemia cells:

Concentration (µM)Total Apoptosis Rate (%)
109.64
1216.59
1437.72

The results indicate that treatment with this compound can significantly increase apoptosis rates compared to negative controls . Further analysis revealed alterations in cell cycle distribution, with an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that the compound may interfere with cell cycle progression .

Mechanistic Insights

The mechanism behind the antitumor activity of this compound appears to involve modulation of key apoptotic proteins. Western blot analyses demonstrated that treatment with the compound led to:

  • Decreased expression of Bcl-2 (anti-apoptotic protein)
  • Increased expression of Bax (pro-apoptotic protein)

These changes indicate that this compound may promote apoptosis through a mitochondrial pathway, enhancing pro-apoptotic signaling while inhibiting anti-apoptotic mechanisms .

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